N-{2-[(3-Methyl-2-quinolinyl)amino]ethyl}acetamide
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Overview
Description
N-{2-[(3-Methyl-2-quinolinyl)amino]ethyl}acetamide is a chemical compound with a complex structure that includes a quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-Methyl-2-quinolinyl)amino]ethyl}acetamide typically involves the reaction of 3-methyl-2-quinolineamine with ethyl acetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as triethylamine to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-Methyl-2-quinolinyl)amino]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products
The major products formed from these reactions include various quinoline and amine derivatives, which can have different properties and applications depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{2-[(3-Methyl-2-quinolinyl)amino]ethyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(3-Methyl-2-quinolinyl)amino]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The quinoline ring system allows the compound to bind to various receptors and enzymes, potentially inhibiting or activating specific biological processes. This interaction can lead to the modulation of cellular functions and the therapeutic effects observed in research studies .
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[(3-Methyl-2-quinolinyl)amino]ethyl}benzamide
- **N-{2-[(3-Methyl-2-quinolinyl)amino]ethyl}propionamide
Uniqueness
N-{2-[(3-Methyl-2-quinolinyl)amino]ethyl}acetamide is unique due to its specific structure, which includes both a quinoline ring and an acetamide group. This combination allows it to exhibit distinct chemical and biological properties compared to other similar compounds. Its unique structure also provides opportunities for further modification and optimization for specific applications .
Properties
Molecular Formula |
C14H17N3O |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
N-[2-[(3-methylquinolin-2-yl)amino]ethyl]acetamide |
InChI |
InChI=1S/C14H17N3O/c1-10-9-12-5-3-4-6-13(12)17-14(10)16-8-7-15-11(2)18/h3-6,9H,7-8H2,1-2H3,(H,15,18)(H,16,17) |
InChI Key |
UFNZIXHVFHOTHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1NCCNC(=O)C |
Origin of Product |
United States |
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